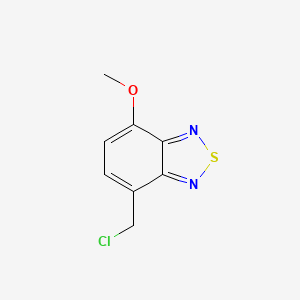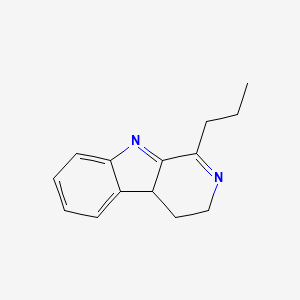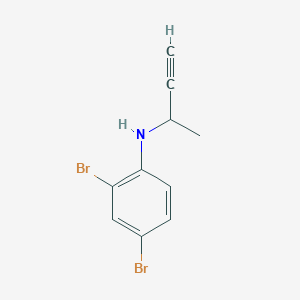
4-(Chloromethyl)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C9H5ClN2. It is known for its unique structure, which includes a benzene ring substituted with a chloromethyl group and two cyano groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzene-1,2-dicarbonitrile typically involves the chloromethylation of benzene-1,2-dicarbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
4-(Chloromethyl)benzene-1,2-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the cyano groups can lead to the formation of amines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents is common.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, amines, and other functionalized aromatic compounds. These products have significant value in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
4-(Chloromethyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives has led to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its reactivity and versatility.
作用機序
The mechanism of action of 4-(Chloromethyl)benzene-1,2-dicarbonitrile involves its ability to undergo various chemical transformations. The chloromethyl group is highly reactive, allowing for easy substitution and modification. The cyano groups can participate in nucleophilic addition reactions, leading to the formation of diverse products. These properties make it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-Nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chloromethyl group.
Benzene-1,2-dicarbonitrile: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chlorobenzyl chloride: Contains a chloromethyl group but lacks the cyano groups, limiting its applications in certain reactions.
Uniqueness
4-(Chloromethyl)benzene-1,2-dicarbonitrile is unique due to the presence of both a chloromethyl group and cyano groups on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of chemical transformations and applications.
特性
CAS番号 |
89927-55-9 |
|---|---|
分子式 |
C9H5ClN2 |
分子量 |
176.60 g/mol |
IUPAC名 |
4-(chloromethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4H2 |
InChIキー |
BRBQZAOETTWQCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCl)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)


![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)

![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)

![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)


![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)


